2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group, a morpholine ring, and an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(4-bromo-3-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 4-morpholin-4-ylphenylamine under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and brominated phenoxy group may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
- 2-(4-bromo-3-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(4-piperidin-4-ylphenyl)acetamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The morpholine ring also provides distinct properties compared to other similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-14-12-17(6-7-18(14)20)25-13-19(23)21-15-2-4-16(5-3-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDZMQRRYZEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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